2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound notable for its potential biological activities and unique structural characteristics. It features a combination of heterocyclic rings, including triazole and pyridazine moieties, which are often associated with various pharmacological effects. The compound is classified under the broader category of heterocyclic compounds, which are characterized by the presence of rings that contain atoms other than carbon.
The synthesis of 2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves several multi-step organic reactions. The general synthetic route can be outlined as follows:
The synthesis may require specific reagents and conditions tailored to each step, including controlling temperature and reaction time to achieve optimal yields.
The molecular structure of 2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is characterized by:
The compound's molecular structure can be represented in various formats such as SMILES and InChI. For example:
CC(=O)NSC1=NC(=C(N=C1)C2=CC=NC=C2)C(=S)N(C)CInChI=1S/C19H13F3N6OS/c20-19(21)17(23)14(24)12(22)11(25)10(26)8(18)7(16(27)28)15(29)30/h8-9H,10H2,(H,20,21)(H,22,24)(H,23,26)(H,27)The compound can undergo various chemical reactions typical for heterocyclic compounds:
Common reagents for these reactions include:
These reactions can lead to modifications that enhance biological activity or alter solubility.
The mechanism of action for 2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide would depend on its specific biological targets. Compounds with triazolopyridazine structures often interact with enzymes or receptors in biological systems. The interaction might involve:
Relevant data from pharmacological studies would provide insights into its efficacy against specific targets.
While specific physical properties such as density and boiling point are not available for this compound, it is essential to consider that such properties can vary based on purity and environmental conditions.
Key chemical properties include:
These properties influence solubility in various solvents and reactivity under different conditions.
This compound has potential applications in scientific research due to its unique structural features and possible biological activities. It may be explored for use in:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7